molecular formula C12H14O2 B8740359 4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one

4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one

Cat. No.: B8740359
M. Wt: 190.24 g/mol
InChI Key: JIXONYKIWJTKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one is an organic compound belonging to the class of naphthalenones. This compound is characterized by the presence of a hydroxyl group and a ketone group on a naphthalene ring system. It is a versatile intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one can be achieved through several methods. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable aromatic compound under acidic conditions can yield the desired naphthalenone.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products

    Oxidation: Formation of 4-oxo-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one.

    Reduction: Formation of 4-hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-ol.

    Substitution: Formation of 4-chloro-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one.

Scientific Research Applications

4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another compound with a hydroxyl and ketone group, but with a furan ring instead of a naphthalene ring.

    4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one: Similar structure but lacks the hydroxyl group.

Uniqueness

4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one

InChI

InChI=1S/C12H14O2/c1-12(2)7-10(13)8-5-3-4-6-9(8)11(12)14/h3-6,11,14H,7H2,1-2H3

InChI Key

JIXONYKIWJTKOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2C1O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of acetic acid 2,2-dimethyl-4-oxo-1,2,3,4-tetrahydro-naphthalen-1-yl ester (4.03 g, 16.7 mmol) in methanol (50 mL) and dichloromethane (10 mL) is added potassium carbonate (2.33 g, 16.66 mmol). The reaction is permitted to stir for 8 hours at which time it is diluted with ethyl acetate and the resulting solution is washed successively with water and brine. The aqueous phases are then back-extracted with dichloromethane and the organic phases are then combined, dried over magnesium sulfate, filtered, and concentrated to furnish 4-hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one; 1H NMR (400 MHz, CDCl3) δ ppm 1.04 (s, 3 H), 1.11 (s, 3 H), 2.07 (d, J=6.1 Hz, 1 H), 2.46 (d, J=16. 7 Hz, 1 H), 2.78 (d, J=16.7 Hz, 1 H), 4.64 (d, J=5.8 Hz, 1 H), 7.38-7.46 (m, 1 H), 7.59-7.63 (m, 2 H), 8.02 (d, J=7.8 Hz, 1 H).
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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